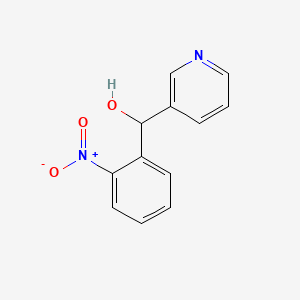

![molecular formula C14H11N3O B2517082 5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole CAS No. 1479640-66-8](/img/structure/B2517082.png)

5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

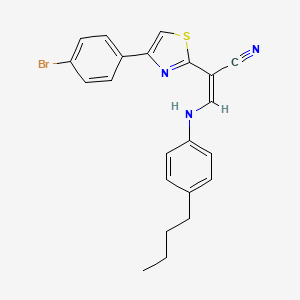

The compound "5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole" is a heterocyclic molecule that is part of a broader class of compounds with potential biological and pharmaceutical applications. The structure of this compound suggests it contains an oxazolo[4,5-b]pyridine moiety fused to a dihydroindole framework, which could be of interest in the development of new therapeutic agents.

Synthesis Analysis

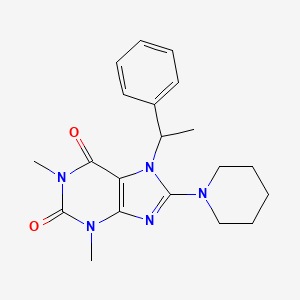

The synthesis of related oxazolo[4,5-b]indoles has been reported using a catalyst-free multicomponent bicyclization approach, which is both eco-friendly and efficient, providing good yields and high diastereoselectivity . This method involves the reaction of arylglyoxals with cyclic enaminones and amino acids under microwave-assisted conditions in ethanol. Although the exact synthesis of "5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole" is not detailed, similar strategies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related pyrimido[1,2-a]indole derivatives, which are structurally similar to the compound , has been confirmed by X-ray crystallography . These derivatives were obtained from reactions involving chloro-substituted indole precursors and aromatic amines. The crystal structure analysis provides valuable information about the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The compound of interest is likely to participate in various chemical reactions due to the presence of reactive sites within its structure. For instance, oxazolo[5,4-b]pyridines have been synthesized through reactions involving iminophosphoranes and alkylideneoxazol-5(4H)-ones . The reactivity of the oxazolo[4,5-b]pyridin-2-yl moiety could be explored further in the context of forming new bonds and generating novel derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole" are not provided, related compounds such as hexahydroazocino[4,3-b]indoles have been synthesized and characterized, which could offer insights into the properties of the compound . The physical properties such as solubility, melting point, and stability, as well as chemical properties like acidity, basicity, and reactivity, are essential for understanding the compound's behavior in different environments and its potential as a pharmaceutical candidate.

Wissenschaftliche Forschungsanwendungen

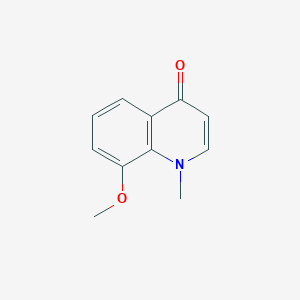

Chemical Synthesis and Applications

Synthetic Pathways and Derivative Formation : Research explores the synthetic pathways to create complex indole derivatives, including those related to "5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole". For instance, triazoloindoles have been prepared via tandem copper catalysis, serving as precursors for constructing valuable molecules including various indole derivatives. This methodology exemplifies the compound's role in synthesizing biologically important molecules through efficient catalytic processes (Xing et al., 2014).

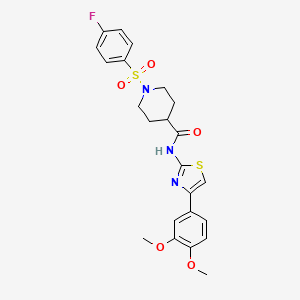

Antimicrobial and Antitumor Activities : Certain derivatives structurally related to "5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole" exhibit significant biological activities. For example, substituted phenyloxazolo[4,5-b]pyridines have demonstrated good antiinflammatory and analgesic activity, highlighting the potential therapeutic applications of these compounds without causing gastrointestinal irritation (Clark et al., 1978). Additionally, new 3-Heteroarylindoles have been synthesized for potential anticancer applications, underscoring the importance of indole derivatives in developing novel antitumor agents (Abdelhamid et al., 2016).

Catalysis and Green Chemistry : The compound's relevance extends to green chemistry, where its derivatives are used in catalyst-free, multicomponent reactions to synthesize oxazolo[5,4-b]indoles. This approach emphasizes sustainable methods for creating complex heterocycles with high diastereoselectivity, illustrating the role of "5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole" derivatives in environmentally friendly chemical synthesis (Wang et al., 2017).

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-indol-5-yl)-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-2-12-13(16-6-1)17-14(18-12)10-3-4-11-9(8-10)5-7-15-11/h1-4,6,8,15H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYMRNZAIMRZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=NC4=C(O3)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)